8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine
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Overview
Description
8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridazine derivative with a tetrazole precursor in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and reducing the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .
Scientific Research Applications
8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites. The pathways involved can include signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-b]pyridazine derivatives: Compounds with similar core structures but different substituents.
Sulfonylated heterocycles: Compounds with sulfonyl groups attached to various heterocyclic rings.
Uniqueness
8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine is unique due to its specific combination of a tetrazole ring fused to a pyridazine ring with a sulfonylmethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
184479-42-3 |
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Molecular Formula |
C12H11N5O2S |
Molecular Weight |
289.32 g/mol |
IUPAC Name |
8-[(4-methylphenyl)sulfonylmethyl]tetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C12H11N5O2S/c1-9-2-4-11(5-3-9)20(18,19)8-10-6-7-13-17-12(10)14-15-16-17/h2-7H,8H2,1H3 |
InChI Key |
YMUBVWCOERKAII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=NN3C2=NN=N3 |
Origin of Product |
United States |
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